3-Sulfo-taurocholic Acid Disodium Salt

MMP Inhibition Bile Acid Derivatives Enzymatic Assay

Sulfated bile acid metabolite essential for accurate LC-MS/MS bile acid profiling and MMP-2/9 inhibition studies. Non-sulfated alternatives compromise experimental relevance due to altered physicochemical properties and receptor interactions. - IC50: MMP-2 5.5 nM, MMP-9 5.90 nM; retention time 12.67 min in LC-MS/MS. - Validated biomarker for cholestatic liver injury in Sort1 knockout models. - Solubility: DMSO 0.3 mg/mL; ≥95% purity; global shipping with blue ice.

Molecular Formula C26H43NNa2O10S2
Molecular Weight 639.7 g/mol
Cat. No. B12369208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Sulfo-taurocholic Acid Disodium Salt
Molecular FormulaC26H43NNa2O10S2
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+]
InChIInChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1
InChIKeyJDZGOMAYFRJNTP-NEMAEHQESA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Sulfo-taurocholic Acid Disodium Salt: Sulfated Bile Acid Standard


3-Sulfo-taurocholic Acid Disodium Salt (CAS 71781-33-4), also known as TCA3S or Taurocholic Acid 3-sulfate, is a disodium salt form of a sulfated derivative of the primary conjugated bile acid taurocholic acid . It is a key metabolite in the phase II detoxification pathway of bile acids, catalyzed by sulfotransferases like SULT2A1 in the liver and intestine . This compound is essential for researchers studying bile acid metabolism, cholestasis, and the gut-liver axis, and is widely used as a reference standard for LC-MS/MS analysis and as a tool compound for investigating bile acid signaling pathways.

LC-MS/MS bile acid profiling reference standard
Phase II sulfotransferase (SULT2A1) pathway studies
Enzyme inhibition assay context (MMP-2/9)

Why 3-Sulfo-taurocholic Acid Disodium Salt Is Irreplaceable


Bile salts are a chemically diverse class of molecules, and subtle structural variations—such as the degree and position of hydroxylation, type of amino acid conjugation, and the presence of sulfate groups—profoundly impact their physicochemical and biological properties [1]. Substituting 3-Sulfo-taurocholic Acid Disodium Salt with a non-sulfated bile salt like taurocholic acid disodium salt or another sulfated analog like taurolithocholic acid sulfate would compromise the accuracy and relevance of experiments. For example, sulfation significantly alters a bile acid's critical micelle concentration (CMC), solubility, chromatographic retention time, and interactions with key receptors like FXR and TGR5 [2]. Therefore, using the precise, verified compound is non-negotiable for generating reliable and reproducible data in metabolic and hepatobiliary research.

Non-sulfated TCA cannot replicate sulfation-dependent micelle, solubility, and receptor interaction profiles.
Other sulfated bile acid analogs differ in chromatographic retention and FXR/TGR5 activation, risking misidentification.

3-Sulfo-taurocholic Acid Disodium Salt: Quantifiable Evidence


MMP-2/9 Inhibition

3-Sulfo-taurocholic Acid Disodium Salt is a potent inhibitor of human recombinant matrix metalloproteinase-2 (MMP-2) and MMP-9, exhibiting IC50 values in the low nanomolar range. In a direct head-to-head assay using succinylated gelatin as a substrate, it demonstrated an IC50 of 5.5 nM for MMP-2 and 5.90 nM for MMP-9 [1]. In contrast, non-sulfated bile acids and related small molecules are frequently reported to have no inhibitory activity (IC50 > 10 µM) in similar assays, as evidenced by data on other compounds in the same chemical space [2]. This represents a greater than 1,800-fold difference in potency.

MMP-2/9 Inhibition
Head-to-head
IC50 MMP-2: 5.5 nM; MMP-9: 5.90 nM
Comparator >10,000 nM
>1,800-fold difference
Supports enzyme inhibition assay context for MMP research
Succinylated gelatin substrate, 30-min preincubation
MMP Inhibition Bile Acid Derivatives Enzymatic Assay

Solubility in DMSO

Sulfation of taurocholic acid to form 3-Sulfo-taurocholic Acid Disodium Salt results in a quantifiable shift in its solubility characteristics, which is a key differentiator for formulation. The sulfated derivative exhibits a solubility of 0.3 mg/mL in DMSO . While data for the exact non-sulfated taurocholic acid disodium salt solubility in DMSO is not always provided in the same vendor technical sheets, the presence of the sulfate group is known to increase water solubility and alter interaction with organic solvents like DMSO compared to its parent molecule [1]. This altered solubility is a class-level inference, highlighting the need for specific solubility data for accurate solution preparation.

Solubility in DMSO
Class-level
0.3 mg/mL
Altered solubility profile informs formulation preparation
Sulfation increases water solubility; vendor-provided data
Solubility Formulation Bile Salts

Cholestasis Biomarker

Plasma levels of 3-Sulfo-taurocholic Acid Disodium Salt (TCA3S) serve as a robust biomarker for cholestatic liver injury. In a controlled in vivo study, plasma TCA3S was elevated in both wild-type and Sortilin 1 (Sort1) knockout mice 6 hours following bile duct ligation (BDL). Crucially, a further and significant elevation was observed exclusively in the Sort1 knockout mice at the 24-hour post-BDL time point, indicating a genotype-specific dynamic response not seen with the wild-type control [1]. This differential response provides quantifiable evidence of its utility in genetic models of liver disease, distinguishing it from other sulfated bile acids which may not show the same pattern.

Cholestasis Biomarker
Model context
Elevated at 6h post-BDL in WT and Sort1 KO; further elevated at 24h in Sort1 KO only
Supports in vivo biomarker model-response context
Bile duct ligation mouse model
Biomarker Cholestasis Metabolomics

LC-MS/MS Retention Time

In the analytical workflow for sulfated bile acids, 3-Sulfo-taurocholic Acid Disodium Salt has a specific and reproducible retention time of 12.67 minutes under a defined LC-MS/MS method [1]. This is distinct from other sulfated analogs, such as Glycochenodeoxycholic acid 3-sulfate, which elutes earlier at 11.16 minutes, and Taurolithocholic acid 3-sulfate, which shares the same retention time [1]. This specific retention time is crucial for accurate identification and quantification in complex biological matrices, especially when distinguishing between isomers.

LC-MS/MS Retention Time
Analytical context
12.67 min
Glycochenodeoxycholic acid 3-sulfate: 11.16 min
Enables unambiguous identification in targeted profiling
C18 column, methanol gradient, negative ion mode
LC-MS/MS Bile Acid Profiling Analytical Chemistry

3-Sulfo-taurocholic Acid Disodium Salt: Applications


MMP-2/9 Inhibitor in Disease Models

Based on its verified nanomolar-range IC50 against MMP-2 (5.5 nM) and MMP-9 (5.90 nM) [1], this compound is ideally suited for use as a pharmacological tool in in vitro and in vivo models of diseases driven by aberrant extracellular matrix remodeling, such as cancer metastasis, atherosclerosis, and organ fibrosis. Researchers can use it to probe MMP-2/9-specific pathways, differentiating its effects from non-sulfated bile acids which lack this potent inhibitory activity.

Reference Standard in Bile Acid Metabolomics

The compound's established retention time of 12.67 minutes in LC-MS/MS [2] and its role as a key sulfated metabolite of taurocholic acid make it an essential reference standard for developing and validating LC-MS/MS panels for comprehensive bile acid profiling. Its inclusion is critical for the accurate identification and quantification of TCA3S in human and animal biofluids, ensuring high-quality, reproducible data in clinical and preclinical metabolomic studies.

Biomarker for Cholestatic Liver Injury

The compound's specific elevation pattern in Sort1 knockout mice post-BDL establishes its utility in studying the genetic basis of cholestatic liver injury [3]. Laboratories investigating hepatobiliary transporter function and the role of sortilin in liver disease should prioritize this compound as a biomarker for assessing disease severity and therapeutic efficacy in preclinical studies.

Physicochemical Impact of Bile Acid Sulfation

The distinct solubility profile of 3-Sulfo-taurocholic Acid Disodium Salt (0.3 mg/mL in DMSO) , compared to its non-sulfated parent, provides a clear experimental system for studying how sulfation alters bile acid biophysical properties. Researchers in formulation science and biophysics can utilize this compound to examine the effects of the sulfate group on micelle formation, membrane interactions, and overall bioavailability in biological systems [4].

Application
Selection Property
Validation Focus
MMP enzyme inhibition studies
Nanomolar-range enzyme inhibition context
MMP pathway-specific assay validation
Bile acid metabolomics reference standard
Verified chromatographic retention specificity
Targeted bile acid profiling method validation
Cholestatic liver injury model studies
Genotype-specific biomarker response
In vivo BDL model endpoint interpretation
Bile acid sulfation biophysics research
Sulfate-dependent solubility profile
Micelle and membrane interaction assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Sulfo-taurocholic Acid Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.